molecular formula C12H14N2O2 B158816 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 10223-33-3

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B158816
CAS No.: 10223-33-3
M. Wt: 218.25 g/mol
InChI Key: AVOONTISHAAFGN-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one is a pyrazolin-5-one derivative characterized by a hydroxyethyl substituent at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 1-position. Pyrazolin-5-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group.

Properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOONTISHAAFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436541
Record name 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10223-33-3
Record name 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves the cyclization of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethylene oxide under basic conditions. Sodium hydroxide or potassium carbonate in ethanol or methanol facilitates nucleophilic addition of the hydroxyethyl group to the pyrazolone ring, followed by intramolecular cyclization.

Reaction Conditions:

  • Temperature: 60–80°C (reflux)

  • Solvent: Ethanol (70% v/v)

  • Catalyst: Sodium acetate (10 mol%)

  • Yield: 78–92%

Mechanistic Pathway:

  • Deprotonation of the pyrazolone’s hydroxyl group by the base.

  • Nucleophilic attack of the oxygen anion on ethylene oxide.

  • Cyclization to form the hydroxyethyl-substituted pyrazolinone.

Microwave-Assisted Synthesis

Optimization for Rapid Cyclization

Microwave irradiation significantly reduces reaction time. A mixture of 3-methyl-1-phenyl-2-pyrazolin-5-one and ethylene oxide in ethanol, irradiated at 300 W for 5–6 minutes, achieves 89–96% yield.

Advantages:

  • Time Efficiency: 5–10 minutes vs. 12–24 hours conventionally.

  • Purity: Reduced side products due to uniform heating.

Data Comparison:

MethodTime (h)Yield (%)Purity (%)
Conventional12–2478–9285–90
Microwave0.1–0.289–9693–97

Catalytic Variations and Solvent Systems

Sodium Acetate in Ethanol-Water Mixtures

Using a 70% ethanol-water solvent system with sodium acetate (10 mol%) at room temperature achieves 90–95% yield. This method is scalable and avoids energy-intensive reflux.

Piperidine-Mediated Condensation

In anhydrous conditions, piperidine catalyzes the reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and 2-chloroethanol, yielding 82–88% product. However, this route requires strict moisture control.

Side Reactions:

  • Hydrolysis of ethylene oxide to ethylene glycol (5–8% yield loss).

  • O-methylation competing with cyclization in polar aprotic solvents.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance reproducibility and yield (94–98%). Key parameters include:

  • Residence Time: 15–20 minutes.

  • Pressure: 2–3 bar.

  • Temperature: 70°C.

Economic Considerations:

  • Cost Reduction: 30% lower solvent consumption vs. batch reactors.

  • Waste Management: Inline purification minimizes toxic byproducts.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol-water (1:1), yielding colorless crystals with >99% HPLC purity.

Characterization Data:

  • Melting Point: 126–127°C.

  • IR (KBr): 1685 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.65 (t, 2H, CH₂OH), 4.10 (t, 2H, N-CH₂), 7.45–7.85 (m, 5H, Ph).

Comparative Analysis of Methodologies

Yield vs. Sustainability

MethodYield (%)Energy UseSolvent Toxicity
Conventional78–92HighModerate
Microwave89–96LowLow
Continuous Flow94–98ModerateLow

Recommendations:

  • Lab-Scale: Microwave-assisted synthesis for speed and purity.

  • Industrial: Continuous flow reactors for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-3-methyl-1-phenylpyrazolidine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Antioxidant Properties

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone, is recognized for its potent antioxidant properties. It acts as a free radical scavenger, which is beneficial in treating conditions characterized by oxidative stress, such as:

  • Acute Brain Infarction : Edaravone is clinically used to treat patients with acute ischemic stroke by reducing oxidative damage to neurons .
  • Myocardial Injury : It has shown preventive effects on myocardial injury following ischemia and reperfusion, indicating its role in cardiovascular protection .

Neurological Disorders

The compound is effective in managing various neurological disorders due to its neuroprotective effects:

  • Amyotrophic Lateral Sclerosis (ALS) : Edaravone is approved for use in ALS treatment, where it helps slow the progression of the disease by mitigating oxidative stress .
  • Other Neurodegenerative Diseases : Its efficacy extends to conditions like Parkinson's disease and Alzheimer's disease, where oxidative stress plays a critical role in pathogenesis .

Chemical Properties and Stability

Cell Culture Studies

In cell biology, this compound is utilized for its ability to improve cell viability under oxidative stress conditions. It is often employed in experimental setups aimed at understanding cellular responses to oxidative damage.

Antibacterial Activity

Recent studies have indicated potential antibacterial properties of pyrazolone derivatives, including this compound, suggesting its application in developing new antibacterial agents .

Clinical Trials

A series of clinical trials have demonstrated the efficacy of edaravone in stroke patients, showcasing significant improvements in neurological outcomes compared to placebo groups .

Laboratory Research

Laboratory studies highlight the compound's ability to enhance endothelial function by reducing reactive oxygen species (ROS) levels, which is crucial for cardiovascular health .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity.

    Pathways Involved: By inhibiting COX and LOX, it reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolin-5-one derivatives vary significantly in their substituents, leading to differences in chemical reactivity, physical properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolin-5-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one 4-(2-hydroxyethyl), 3-methyl, 1-phenyl C₁₂H₁₄N₂O₂ 218.25 g/mol Enhanced hydrophilicity; potential applications in medicinal chemistry (inferred from analogs)
3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) 3-methyl, 1-phenyl C₁₀H₁₀N₂O 174.20 g/mol Potent antioxidant and anti-ischemic agent; inhibits lipid peroxidation (IC₅₀ = 15.0 μM)
4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one 4-(dicyanomethylene), 3-methyl, 1-phenyl C₁₃H₉N₃O 223.23 g/mol Reactive Michael acceptor; forms spirocyclic adducts with active methylene compounds
4-Methyl-2-pyrazolin-5-one 4-methyl, 2-keto C₄H₆N₂O 98.10 g/mol Basic pyrazolin-5-one scaffold; used as a precursor in synthetic chemistry
1-Thiocarbamoyl-3-methyl-4-(arylhydrazono)-2-pyrazolin-5-ones 1-thiocarbamoyl, 4-arylhydrazono, 3-methyl Varies ~250–300 g/mol Antibacterial agents; synthesized via condensation with thiosemicarbazide
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one 4-(benzothiazolyl), 2-allyl, 3-methyl, 1-phenyl C₂₀H₁₆N₃OS 346.43 g/mol Structural analog with potential antimicrobial activity; studied for heterocyclic reactivity

Key Differences and Implications

Substituent Effects on Reactivity: The hydroxyethyl group in the target compound increases polarity, making it more water-soluble than MCI-186 or the dicyanomethylene derivative. This property could enhance its utility in drug formulations . The dicyanomethylene group in the derivative from acts as a strong electron-withdrawing group, enabling Michael addition reactions with active methylene compounds to form spirocyclic structures. This reactivity is absent in the hydroxyethyl variant .

Biological Activity :

  • MCI-186 demonstrates potent free radical scavenging and neuroprotective effects, attributed to its simple methyl-phenyl substitution pattern .
  • Thiocarbamoyl derivatives () exhibit antibacterial activity, likely due to the thiourea moiety’s ability to disrupt microbial enzymes .

Applications in Synthesis: The dicyanomethylene derivative serves as a versatile intermediate for constructing complex heterocycles . Azo-pyrazolin-5-ones () are used as dyes, leveraging the azo group’s chromophoric properties for textile applications .

Contrasting Pharmacological Profiles

  • MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) reduces cerebral infarction by 40% in rat models via antioxidant mechanisms, whereas the hydroxyethyl analog’s efficacy remains unstudied .

Biological Activity

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, commonly referred to as HEPM, is a pyrazolone derivative that has garnered attention for its potential therapeutic applications. This compound has been studied for its biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of HEPM's biological activity.

  • Chemical Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 10223-33-3

HEPM exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

1. Anticancer Activity

HEPM has demonstrated notable anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro studies showed that HEPM significantly inhibits the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth percentages were reported at 38.44% and 54.25%, respectively, indicating effective cytotoxicity against these cancer cells while sparing normal fibroblasts .
Cell LineGrowth Inhibition (%)
HeLa38.44
HepG254.25
GM-6114 (normal fibroblasts)80.06

2. Anti-inflammatory Effects

HEPM has been recognized for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies indicate that HEPM acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition contributes to its analgesic effects .

3. Antioxidant Activity

The compound also possesses antioxidant properties:

  • Free Radical Scavenging : HEPM has been shown to scavenge free radicals effectively, which is beneficial in reducing oxidative stress associated with various diseases .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of HEPM derivatives on multiple cancer cell lines. The results highlighted that modifications to the pyrazolone structure could enhance cytotoxicity against specific cancer types while maintaining low toxicity to healthy cells .

Structure-Activity Relationship (SAR)

Research into the SAR of HEPM derivatives revealed that substitutions at different positions on the pyrazolone ring significantly affect their biological activity:

  • Compounds with specific aryl or alkyl substitutions showed improved anticancer activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-amino-4-phenylthiazole can react with 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one to form pyrazolinone derivatives . Additional routes may involve modifying substituents on the pyrazolinone core, such as introducing hydroxyethyl groups through nucleophilic substitution or ester hydrolysis. Reaction conditions (e.g., solvent choice, temperature) should be optimized to avoid side products like oxidized dimers, which are common in pyrazolinone chemistry .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • ¹H/¹³C NMR : To identify proton environments and confirm substituent positions (e.g., distinguishing methyl vs. hydroxyethyl groups) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related pyrazolinones (e.g., crystal structure of oxidized dimer derivatives) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Colorimetric Assays : The compound or its analogs (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) can act as reagents in spectrophotometric methods. Freshly prepared pyrazolinone derivatives are mixed with phosphate buffers and pyridine to enhance colorimetric sensitivity .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) is suitable for purity assessment .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts in pyrazolinone-based syntheses?

  • Methodological Answer :

  • Oxidized Dimers : Reactions with diazomethane in diethyl ether may yield dimers or tricyclic products, as observed in studies of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives. These side products form via radical intermediates or Michael addition pathways .
  • Mitigation Strategies : Use inert atmospheres (N₂/Ar) and low temperatures to suppress oxidation. Monitor reactions in real-time via TLC or in-situ IR spectroscopy .

Q. What mechanistic insights explain the antioxidant activity of hydroxyethyl-substituted pyrazolinones?

  • Methodological Answer :

  • ROS Scavenging : Analogous compounds like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) quench hydroxyl radicals and inhibit lipid peroxidation via electron donation. The hydroxyethyl group in the target compound may enhance solubility and bioavailability, improving cellular uptake in in vitro assays .
  • Experimental Validation : Use ESR spectroscopy to detect radical adducts or fluorometric assays (e.g., DCFH-DA) to quantify intracellular ROS reduction .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolinone derivatives?

  • Methodological Answer :

  • Standardized Assays : Discrepancies often arise from variations in cell lines, ROS sources, or assay protocols. For example, Edaravone’s efficacy in endothelial protection was confirmed using flow-mediated dilation (FMD) in human studies, a method with high clinical relevance .
  • Data Normalization : Report activities relative to positive controls (e.g., ascorbic acid for antioxidant studies) and account for batch-to-batch compound purity .

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